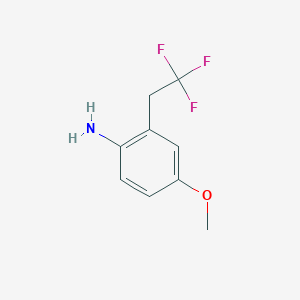
4-Methoxy-2-(2,2,2-trifluoroethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxy-2-(2,2,2-trifluoroethyl)aniline is an organic compound with the molecular formula C9H10F3NO and a molecular weight of 205.18 g/mol It is characterized by the presence of a methoxy group (-OCH3) and a trifluoroethyl group (-CF3CH2-) attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-2-(2,2,2-trifluoroethyl)aniline typically involves the reaction of 4-methoxyaniline with 2,2,2-trifluoroethyl bromide under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH) to facilitate the nucleophilic substitution .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring purity and yield through various purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-2-(2,2,2-trifluoroethyl)aniline can undergo several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, reduction can yield amines, and substitution can yield various substituted aniline derivatives .
Scientific Research Applications
4-Methoxy-2-(2,2,2-trifluoroethyl)aniline has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-Methoxy-2-(2,2,2-trifluoroethyl)aniline is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its application. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Methoxy-N-(2,2,2-trifluoroethyl)aniline
- 2-Methoxy-N-(2,2,2-trifluoroethyl)-benzenamine
- 4-Ethoxycarbonyl-N-(2,2,2-trifluoroethyl)aniline
- N-(2,2,2-Trifluoroethyl)benzylamine
Uniqueness
4-Methoxy-2-(2,2,2-trifluoroethyl)aniline is unique due to the presence of both a methoxy group and a trifluoroethyl group on the aniline ring. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for unique reactivity, making it valuable in various applications .
Properties
Molecular Formula |
C9H10F3NO |
|---|---|
Molecular Weight |
205.18 g/mol |
IUPAC Name |
4-methoxy-2-(2,2,2-trifluoroethyl)aniline |
InChI |
InChI=1S/C9H10F3NO/c1-14-7-2-3-8(13)6(4-7)5-9(10,11)12/h2-4H,5,13H2,1H3 |
InChI Key |
YRPMFVMBKWOXHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)N)CC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















